![molecular formula C14H13F2NO3 B2620750 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide CAS No. 1354539-27-7](/img/structure/B2620750.png)
3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Molecular Structure Modification for Fluorescence Sensing and Imaging
Ingenious modification of molecular structures, such as 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has shown promise in regulating excited-state intramolecular proton and charge transfer characteristics. These modifications are crucial for developing fluorescent probes and organic radiation scintillators, enhancing fluorescence sensing, and imaging applications (Han et al., 2018).
Synthesis of Fluorinated Compounds for Pharmaceutical and Agrochemical Industries
Fluorinated molecules, including those derived from 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, are pivotal in pharmaceutical and agrochemical industries. The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation demonstrates broad substrate compatibility, high regioselectivity, and scalability, showcasing the potential for creating elaborate difluorinated compounds (Cui et al., 2023).
Development of Novel Fluorescence Probes
The creation of new 3-hydroxychromone derivatives, through molecular modifications similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, has significantly improved fluorescence properties. These derivatives show strong red shifts in both absorption and fluorescence spectra, making them the longest-wavelength fluorescent dyes among known chromones. Their significant increase in fluorescence quantum yield and solvent-polarity-dependent shifts offer new avenues for designing molecular sensors (Klymchenko et al., 2001).
Antiplasmodial Activities
Compounds similar to 3,4-difluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide have been explored for their potential in combating malaria. The study on N-acylated furazan-3-amines revealed structure-activity relationships, where benzamides displayed promising activity against Plasmodium falciparum strains. This highlights the potential of such compounds in developing new antimalarial drugs (Hermann et al., 2021).
properties
IUPAC Name |
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSIPQPFYIUVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.